molecular formula C10H16N6 B6625768 2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile

2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile

Cat. No.: B6625768
M. Wt: 220.27 g/mol
InChI Key: RYGSJRBNEFYKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name

2-[[4-(dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6/c1-7(2)8-13-9(12-6-5-11)15-10(14-8)16(3)4/h7H,6H2,1-4H3,(H,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGSJRBNEFYKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=N1)N(C)C)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile typically involves the reaction of 4-(dimethylamino)-6-propan-2-yl-1,3,5-triazine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction efficiency. The final product is typically purified using techniques like recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.

    2-Cyanoacetamide: A compound with a cyano group and amide functionality, used in similar synthetic applications.

Uniqueness

2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile is unique due to its triazine core, which imparts distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.